Ortho-Nitro vs. Para-Nitro Isomer: Complete Loss of Anti-Staphylococcal Activity with Nitro Position Shift
In a direct head-to-head comparison within the same experimental series, the 2-nitro (ortho) isomer of N-(2,4-difluorophenyl)benzenesulfonamide produced an 8 mm zone of inhibition against Staphylococcus aureus, whereas the 4-nitro (para) isomer showed zero inhibition (0 mm) [1]. This represents a qualitative, not merely quantitative, difference: antibacterial activity against S. aureus is entirely absent in the para isomer. The standard antibiotic ampicillin produced a 12 mm zone under identical conditions [1].
| Evidence Dimension | Antibacterial activity against Gram-positive Staphylococcus aureus (zone of inhibition diameter) |
|---|---|
| Target Compound Data | 8 mm |
| Comparator Or Baseline | 4-NO₂ (para) isomer: 0 mm; Ampicillin standard: 12 mm |
| Quantified Difference | 8 mm vs. 0 mm (absolute difference = 8 mm; activity completely abolished in para isomer) |
| Conditions | Bauer-Kirby disc diffusion method; Gram-positive bacterial strain Staphylococcus aureus; DMSO as solvent control (0 mm) |
Why This Matters
A researcher screening for anti-staphylococcal activity would obtain a false negative using the para-nitro isomer; procurement of the correct ortho isomer is mandatory for this target organism.
- [1] Dineshkumar S, Muthuvel I, Mayavel P, Markanadan R, Usha V, Thirunarayanan G. Ultrasonicated synthesis of some potent antimicrobial aryl sulphonamides. Indian Journal of Chemistry, Section B. 2021;60B(10):1373-1377. Table V. View Source
